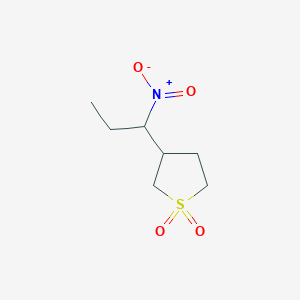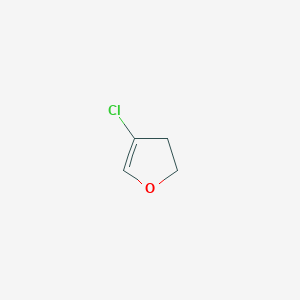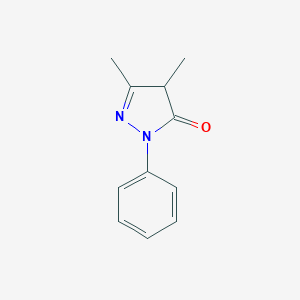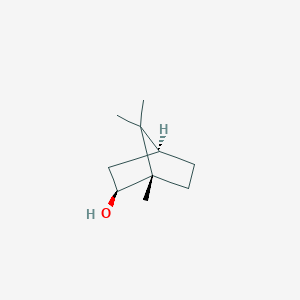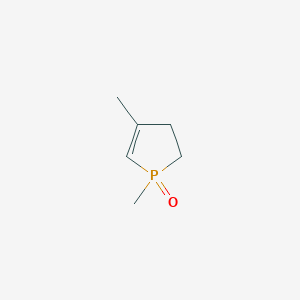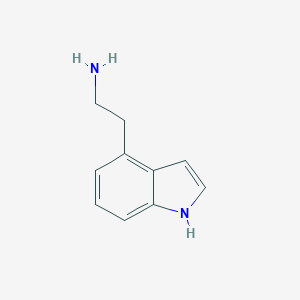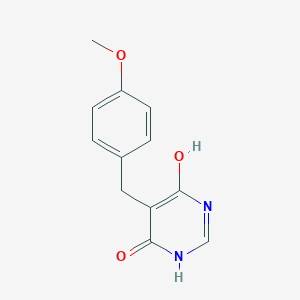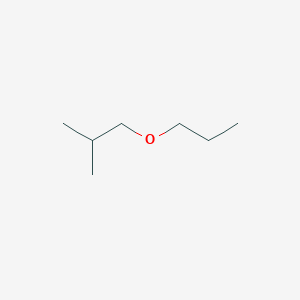
Propane, 2-methyl-1-propoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 2-methyl-1-propoxy-, also known as tert-butyl ethyl ether, is a colorless liquid that is commonly used as a solvent in various laboratory experiments. It is an ether compound that is synthesized through a series of chemical reactions.
作用機序
The mechanism of action of propane, 2-methyl-1-propoxy-, as a solvent is to dissolve polar and nonpolar compounds. It has a low boiling point and a high vapor pressure, which makes it an ideal solvent for high-temperature reactions. It also has a low viscosity and a high dielectric constant, which allows it to dissolve a wide range of compounds.
生化学的および生理学的効果
Propane, 2-methyl-1-propoxy-, has no known biochemical or physiological effects on humans. However, it can cause irritation to the eyes, skin, and respiratory system if inhaled or ingested. It is important to handle the compound with caution and to use proper protective equipment when working with it.
実験室実験の利点と制限
The advantages of using propane, 2-methyl-1-propoxy-, as a solvent in lab experiments include its high solubility, low toxicity, and low cost. It is also readily available and easy to handle. However, its limitations include its low boiling point, which can limit its use in high-temperature reactions, and its low polarity, which can limit its ability to dissolve polar compounds.
将来の方向性
There are several future directions for the use of propane, 2-methyl-1-propoxy-, in scientific research. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of its use as a solvent in new applications, such as in the production of biofuels. Additionally, the study of its properties and interactions with other compounds can lead to the development of new materials and technologies.
Conclusion:
Propane, 2-methyl-1-propoxy-, is a versatile solvent that is widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important to handle the compound with caution and to use proper protective equipment when working with it. Further research and development in the field can lead to new discoveries and advancements in various industries.
合成法
Propane, 2-methyl-1-propoxy-, is synthesized through the reaction of tert-butanol and ethyl chloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction results in the formation of Propane, 2-methyl-1-propoxy- ethyl ether and hydrogen chloride gas. The product is then purified through a distillation process to obtain the pure compound.
科学的研究の応用
Propane, 2-methyl-1-propoxy-, is widely used as a solvent in various scientific research applications. It is commonly used in the synthesis of organic compounds, extraction of natural products, and chromatography. It is also used as a solvent in the production of pharmaceuticals, fragrances, and flavors.
特性
CAS番号 |
15268-49-2 |
|---|---|
製品名 |
Propane, 2-methyl-1-propoxy- |
分子式 |
C7H16O |
分子量 |
116.2 g/mol |
IUPAC名 |
2-methyl-1-propoxypropane |
InChI |
InChI=1S/C7H16O/c1-4-5-8-6-7(2)3/h7H,4-6H2,1-3H3 |
InChIキー |
NKBWHRMIYKMDDN-UHFFFAOYSA-N |
SMILES |
CCCOCC(C)C |
正規SMILES |
CCCOCC(C)C |
沸点 |
107.0 °C |
その他のCAS番号 |
15268-49-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



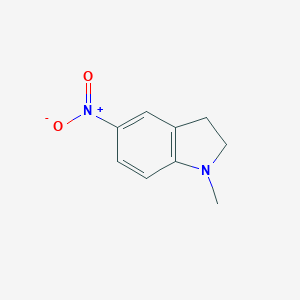
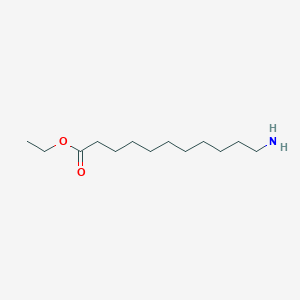
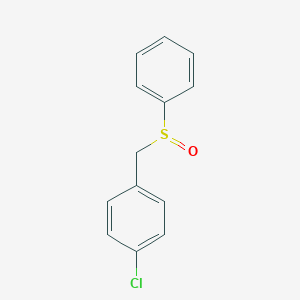
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

